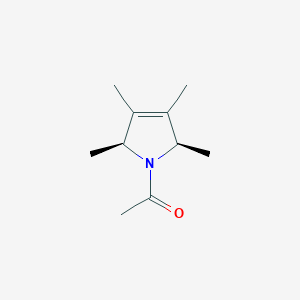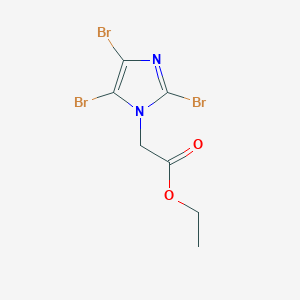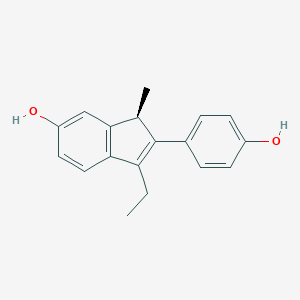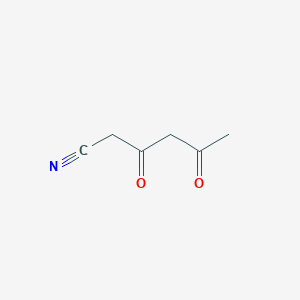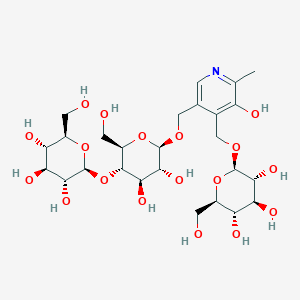
4-Gcbpd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine is a complex glycosylated derivative of pyridoxine, commonly known as vitamin B6. This compound is characterized by the attachment of glucosyl and cellobiosyl groups to the pyridoxine molecule, enhancing its solubility and stability. Glycosylation, the process of adding sugar moieties to a molecule, often improves the bioavailability and biological activity of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine typically involves glycosylation reactions. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer sugar moieties from activated sugar donors to specific hydroxyl groups on the pyridoxine molecule. The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity and prevent degradation of the product .
Industrial Production Methods
Industrial production of glycosylated compounds like 4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine often employs microbial fermentation. Engineered strains of bacteria or yeast are used to express the necessary glycosyltransferases, facilitating the large-scale production of the compound. This method is advantageous due to its scalability and eco-friendliness compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar moieties can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield glucuronic acid derivatives, while reduction can produce glucitol derivatives .
Applications De Recherche Scientifique
4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on molecular properties.
Biology: The compound is used to investigate the role of glycosylation in biological systems, including its effects on protein stability and function.
Medicine: Glycosylated derivatives of pyridoxine are explored for their potential therapeutic benefits, such as improved bioavailability and targeted delivery.
Industry: The compound is used in the development of functional foods and nutraceuticals, leveraging its enhanced stability and solubility
Mécanisme D'action
The mechanism of action of 4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-O-(Glucosyl)pyridoxine: A simpler glycosylated derivative with only one glucosyl group.
5’-O-(Cellobiosyl)pyridoxine: Another derivative with only the cellobiosyl group attached.
Pyridoxine-5’-phosphate: A phosphorylated form of pyridoxine with different biochemical properties
Uniqueness
4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine is unique due to the presence of both glucosyl and cellobiosyl groups, which confer enhanced solubility, stability, and bioavailability compared to its simpler counterparts. This dual glycosylation also allows for more versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
116169-15-4 |
|---|---|
Formule moléculaire |
C26H41NO18 |
Poids moléculaire |
655.6 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[5-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-2-methylpyridin-4-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H41NO18/c1-8-14(31)10(7-41-24-20(37)17(34)15(32)11(3-28)42-24)9(2-27-8)6-40-25-22(39)19(36)23(13(5-30)44-25)45-26-21(38)18(35)16(33)12(4-29)43-26/h2,11-13,15-26,28-39H,3-7H2,1H3/t11-,12-,13-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1 |
Clé InChI |
OJTXTVZTLXRNTO-KLGPLAJBSA-N |
SMILES |
CC1=NC=C(C(=C1O)COC2C(C(C(C(O2)CO)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
SMILES isomérique |
CC1=NC=C(C(=C1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canonique |
CC1=NC=C(C(=C1O)COC2C(C(C(C(O2)CO)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
| 116169-15-4 | |
Synonymes |
4'-O-(glucosyl)-5'-O-(cellobiosyl)pyridoxine 4-GCBPD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)


![4-Sulfocalix[4]arene](/img/structure/B40631.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)

